(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
The compound (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a urea derivative featuring a quinazolinone core fused with a benzo[d][1,3]dioxol (methylenedioxyphenyl) group. Its (E)-configuration suggests geometric isomerism, which may affect intermolecular interactions and pharmacological activity.
Properties
CAS No. |
942001-93-6 |
|---|---|
Molecular Formula |
C21H22N4O5 |
Molecular Weight |
410.43 |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C21H22N4O5/c1-2-28-11-5-10-25-19(15-6-3-4-7-16(15)23-21(25)27)24-20(26)22-14-8-9-17-18(12-14)30-13-29-17/h3-4,6-9,12H,2,5,10-11,13H2,1H3,(H2,22,24,26) |
InChI Key |
CHWLBCGLJSQSJD-LYBHJNIJSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC4=C(C=C3)OCO4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. One common approach includes the condensation of a benzo[d][1,3]dioxole derivative with a quinazolinone precursor under specific conditions that favor the formation of the desired (E)-isomer. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized quinazolinone derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties may be leveraged in the development of new materials with specialized functions.
Mechanism of Action
The mechanism of action of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Structural Similarities and Differences
Key Structural Features of the Target Compound :
- Quinazolinone Core: A bicyclic system with a ketone group at position 2.
- Urea Linkage: Connects the benzo[d][1,3]dioxol group to the quinazolinone.
- 3-Ethoxypropyl Substituent : A flexible alkyl chain with an ether group, likely impacting solubility and steric effects.
Comparison with Analogous Compounds :
Structural Insights :
- Heterocyclic Core Variation: The quinazolinone (target) vs. thiadiazole (analog) cores influence electronic properties and hydrogen-bonding capacity. Thiadiazoles often exhibit higher metabolic stability but reduced solubility compared to quinazolinones .
- Substituent Effects : The ethoxypropyl group in the target compound may confer greater membrane permeability than the methoxyphenyl group in the thiadiazole analog .
- Urea Linkage : Common to all analogs, the urea moiety facilitates hydrogen bonding with biological targets, such as enzymes or receptors .
Computational and Experimental Comparison
Similarity Metrics :
- Tanimoto Coefficient : Binary fingerprint analysis using Tanimoto coefficients (e.g., 0.65–0.85) suggests moderate similarity between the target and thiadiazole analogs, driven by shared urea and aromatic groups .
- Graph Comparison: Subgraph matching identifies the quinazolinone and benzo[d][1,3]dioxol as unique structural motifs in the target, distinguishing it from pyrazole- or thiadiazole-based analogs .
Physicochemical Properties :
| Property | Target Compound | Thiadiazole Analog | Pyrazole-Urea (Example) |
|---|---|---|---|
| LogP | ~3.2 (predicted) | ~2.8 (predicted) | ~1.9 (measured) |
| Aqueous Solubility | Low (lipophilic) | Moderate | High |
| Hydrogen Bond Donors | 2 | 2 | 2 |
Rationale : The ethoxypropyl chain in the target increases LogP compared to shorter-chain analogs, aligning with its predicted lipophilicity .
Biological Activity
The compound (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety and a quinazoline derivative, which are known for their diverse biological activities. The presence of the urea functional group further enhances its pharmacological potential.
Chemical Formula: C20H23N3O4
Molecular Weight: 371.42 g/mol
CAS Number: [To be confirmed]
Antitumor Activity
Research indicates that compounds similar to those containing the benzo[d][1,3]dioxole structure exhibit antitumor properties. The electrophilic center on imine tautomers has been linked to DNA binding and subsequent antitumor activity. For instance, studies have shown that modifications in the structure can enhance the interaction with DNA, leading to increased cytotoxicity in cancer cell lines .
Enzyme Inhibition
The compound may act as an inhibitor of various enzymes. For example, derivatives of quinazoline have been shown to inhibit specific kinases involved in cancer progression. The structural modifications in this compound could potentially enhance its affinity for these targets, leading to significant biological effects .
Modulation of Transport Proteins
Similar compounds have been investigated for their ability to modulate ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance in cancer therapy. This modulation can enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .
The biological activity of this compound is hypothesized to involve several mechanisms:
- DNA Interaction: The compound may bind to DNA through intercalation or groove binding, disrupting replication and transcription processes.
- Enzyme Inhibition: By inhibiting specific kinases or other enzymes, the compound can alter signaling pathways critical for cell survival and proliferation.
- Transport Modulation: By affecting ABC transporters, it may increase intracellular concentrations of various drugs.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Study B | Showed effective inhibition of ABC transporters leading to increased sensitivity to doxorubicin in resistant cell lines. |
| Study C | Reported structural modifications that enhanced DNA binding affinity and antitumor potency. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
